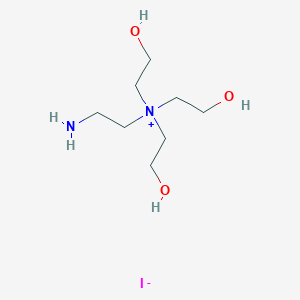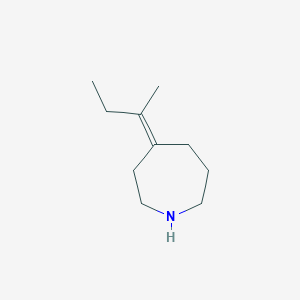
4-(Butan-2-ylidene)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-ylidene)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a butan-2-ylidene substituent at the fourth position of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-ylidene)azepane typically involves the reaction of azepane with butan-2-one under specific conditions. One common method is the condensation reaction, where azepane is reacted with butan-2-one in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-ylidene)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring can undergo substitution reactions, where different substituents replace the butan-2-ylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced azepane derivatives. Substitution reactions result in various substituted azepane compounds.
Scientific Research Applications
4-(Butan-2-ylidene)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Butan-2-ylidene)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the butan-2-ylidene substituent.
Hexahydroazepine: A fully saturated derivative of azepane.
Benzazepine: A benzene-fused azepane with distinct chemical properties.
Uniqueness
4-(Butan-2-ylidene)azepane is unique due to the presence of the butan-2-ylidene group, which imparts specific chemical reactivity and potential biological activities. This differentiates it from other azepane derivatives and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4Z)-4-butan-2-ylideneazepane |
InChI |
InChI=1S/C10H19N/c1-3-9(2)10-5-4-7-11-8-6-10/h11H,3-8H2,1-2H3/b10-9- |
InChI Key |
FOHMTUKMLJLGGI-KTKRTIGZSA-N |
Isomeric SMILES |
CC/C(=C\1/CCCNCC1)/C |
Canonical SMILES |
CCC(=C1CCCNCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)
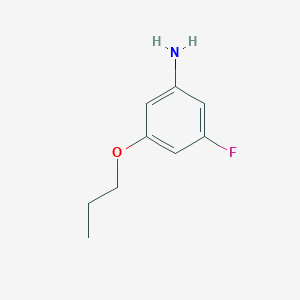

![((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine](/img/structure/B13326300.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)
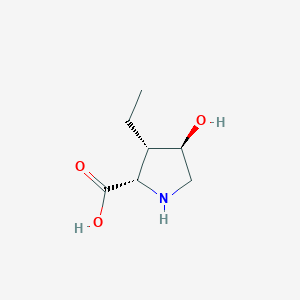
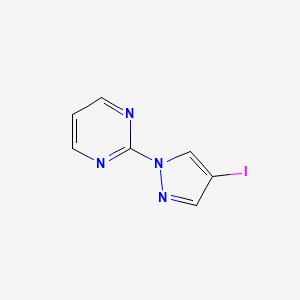
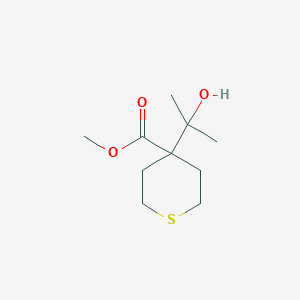
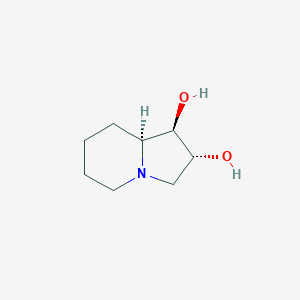
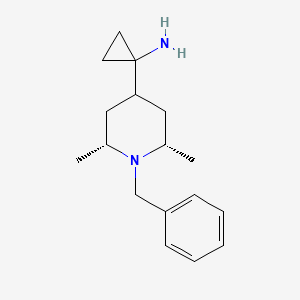
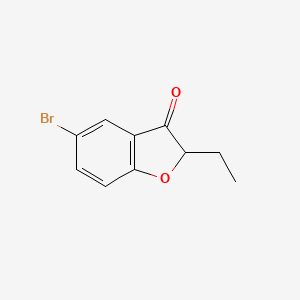
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)

